molecular formula C16H15N5O4 B2930862 3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1172012-57-5

3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2930862
CAS No.: 1172012-57-5
M. Wt: 341.327
InChI Key: FNCRWRQRLLOFCK-UHFFFAOYSA-N
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Description

3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, an oxadiazole ring, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener and more sustainable synthetic methods.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, DCC

    Dehydrating Agents: Phosphorus oxychloride, thionyl chloride

Major Products Formed

    Oxidation Products: Oxidized derivatives of the pyrazole and benzodioxine rings

    Reduction Products: Reduced derivatives of the oxadiazole ring

    Substitution Products: Substituted derivatives at the pyrazole and benzodioxine rings

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems.

Biology

In biology, the compound has shown potential as a bioactive molecule with various pharmacological properties. It has been studied for its antimicrobial, anti-inflammatory, and anticancer activities .

Medicine

In medicine, the compound is being investigated as a potential drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery .

Industry

In industry, the compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in the fields of electronics, photonics, and materials science .

Mechanism of Action

The mechanism of action of 3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-methyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide lies in its combination of multiple heterocyclic rings and functional groups. This structural complexity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methyl-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-9-13(24-12-6-4-3-5-11(12)23-9)14(22)18-16-20-19-15(25-16)10-7-8-17-21(10)2/h3-9,13H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCRWRQRLLOFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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